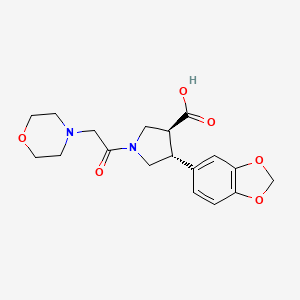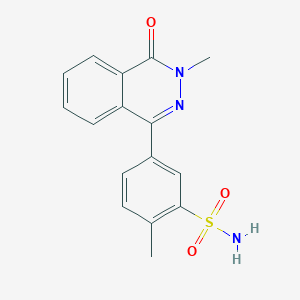
3-(4-chlorophenyl)-N-(4-ethoxyphenyl)acrylamide
Description
3-(4-chlorophenyl)-N-(4-ethoxyphenyl)acrylamide is a chemical compound that has been the subject of various scientific studies. Its relevance spans across different fields of chemistry, including organic synthesis and material science.
Synthesis Analysis
The synthesis of compounds structurally similar to 3-(4-chlorophenyl)-N-(4-ethoxyphenyl)acrylamide involves reactions like the one-pot reaction of related acrylamides with substituted isothiocyanates and methyl iodide in DMF with potassium hydroxide as a catalyst (Bondock et al., 2014). Another relevant synthesis involves reacting lithium salts of related esters with specific fluorides (Johnson et al., 2006).
Molecular Structure Analysis
The molecular structure of related compounds is typically confirmed using techniques like single crystal X-ray diffraction, IR, NMR, and mass spectroscopy. These techniques help in determining the stereochemistry and detailed molecular architecture of these compounds (Bondock et al., 2014), (Chenna et al., 2008).
Chemical Reactions and Properties
The chemical reactions and properties of compounds like 3-(4-chlorophenyl)-N-(4-ethoxyphenyl)acrylamide can involve interactions with various reagents and catalysts, leading to the formation of different structural isomers and derivatives. The reactivity ratios and molecular interactions play a significant role in determining the properties of these compounds (Thamizharasi et al., 1999).
Physical Properties Analysis
The physical properties of acrylamide derivatives are influenced by molecular weight, polymerization, and copolymerization processes. These factors impact their solubility, melting points, and crystalline structure, which are essential for their application in various industries (Thamizharasi et al., 1999).
Chemical Properties Analysis
The chemical properties, such as reactivity ratios, of acrylamide derivatives depend on their molecular structure and the presence of specific functional groups. These properties are crucial in determining their utility in polymer science and other chemical applications (Thamizharasi et al., 1999).
Scientific Research Applications
Corrosion Inhibitors in Nitric Acid Solutions Acrylamide derivatives, including compounds structurally similar to 3-(4-chlorophenyl)-N-(4-ethoxyphenyl)acrylamide, have been investigated for their potential as corrosion inhibitors. Research focused on the synthesis and characterization of new acrylamide derivatives to protect copper in nitric acid solutions. These studies demonstrated the effectiveness of such compounds in significantly reducing corrosion rates through chemical adsorption, indicating potential applications in materials preservation and industrial maintenance (Abu-Rayyan et al., 2022).
Insecticidal Agents The synthesis of N-(4-chlorophenyl)-2-phenoxyacetamide derivatives, related to 3-(4-chlorophenyl)-N-(4-ethoxyphenyl)acrylamide, has shown promising results as potential insecticidal agents. These studies revealed that certain acrylamide and acrylonitrile derivatives exhibit excellent insecticidal efficacy against pests such as the cotton leafworm, Spodoptera littoralis, suggesting their application in agricultural pest management (Rashid et al., 2021).
Polymeric Amino Protecting Groups In the field of polymer chemistry, acrylamide derivatives have been used to develop novel polymeric amino protecting groups. These compounds, including variants of 3-(4-chlorophenyl)-N-(4-ethoxyphenyl)acrylamide, offer innovative approaches to protecting amino groups during chemical reactions, thus facilitating complex synthetic processes in pharmaceutical and organic chemistry (Gormanns & Ritter, 1994).
Advanced Polymer Materials Research on acrylamide derivatives has extended into the development of advanced polymer materials with unique properties. For example, the synthesis of rigid-rod polyamides, polyimides, and polyazomethines incorporating phenyl pendent groups derived from acrylamide derivatives showcases their potential in creating materials with exceptional thermal stability and solubility. These materials have applications in electronics, coatings, and high-performance composites (Spiliopoulos & Mikroyannidis, 1996).
Antipathogenic Agents Acrylamide derivatives have been explored for their antipathogenic activity, particularly against bacterial cells capable of forming biofilms. This research indicates the potential for developing new antimicrobial agents that can target difficult-to-treat infections, highlighting the biomedical applications of compounds related to 3-(4-chlorophenyl)-N-(4-ethoxyphenyl)acrylamide (Limban, Marutescu, & Chifiriuc, 2011).
properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(4-ethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c1-2-21-16-10-8-15(9-11-16)19-17(20)12-5-13-3-6-14(18)7-4-13/h3-12H,2H2,1H3,(H,19,20)/b12-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWHVWSRHXODOH-LFYBBSHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351150 | |
| Record name | ST50182960 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5365-92-4 | |
| Record name | ST50182960 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(3S*,4R*)-1-(4-biphenylylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5593204.png)
![N-(3,4-dimethylphenyl)-N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5593217.png)
![2-methyl-3-[(2-nitrobenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B5593224.png)
![4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5593227.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-tert-butylbenzohydrazide](/img/structure/B5593229.png)

![methyl 2-[(2-ethoxy-2-oxoethyl)thio]-1H-benzimidazole-1-carboxylate](/img/structure/B5593244.png)
![1-cyclohexyl-4-[(3-isopropyl-5-isoxazolyl)carbonyl]piperazine](/img/structure/B5593251.png)

![4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide](/img/structure/B5593261.png)

![N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5593299.png)